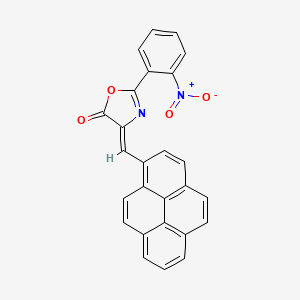![molecular formula C8H7ClN2O3S B12888787 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-aminomethylbenzoxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Reaction Conditions: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The reaction mixture is then gradually warmed to room temperature and stirred for several hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The compound is typically purified by recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids and Thiols: Produced through reduction reactions.
科学研究应用
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of dyes, pigments, and polymers.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
作用机制
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it a valuable tool for modifying proteins, enzymes, and other biomolecules. The compound can inhibit enzyme activity by covalently modifying active site residues or altering protein conformation.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)benzoxazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzoxazole: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Benzoxazole-2-thiol: Features a thiol group, which imparts distinct chemical properties and biological activities.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both the aminomethyl and sulfonyl chloride groups. This combination allows for versatile chemical reactivity and a wide range of applications in synthesis and research. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the preparation of various derivatives with potential biological and industrial significance.
属性
分子式 |
C8H7ClN2O3S |
|---|---|
分子量 |
246.67 g/mol |
IUPAC 名称 |
2-(aminomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-10)11-5/h1-3H,4,10H2 |
InChI 键 |
BPEYREVNPCSCEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


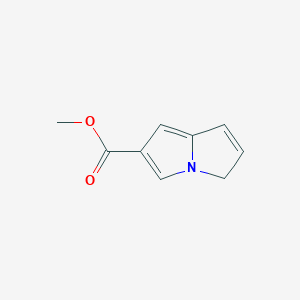
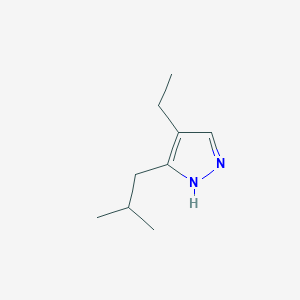
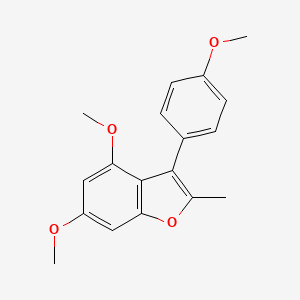

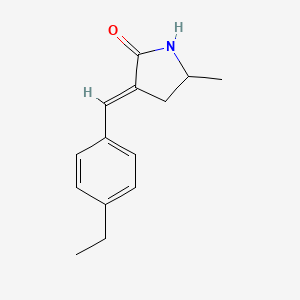
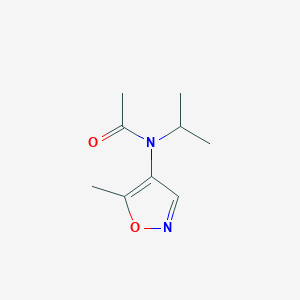
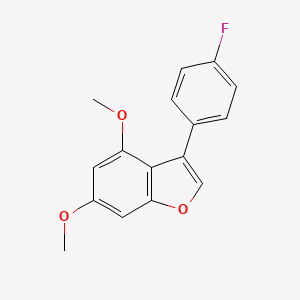
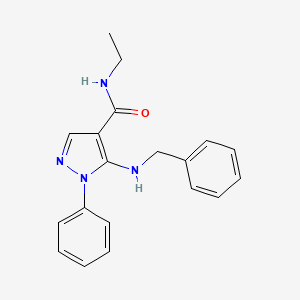
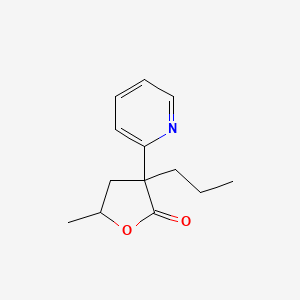
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)



